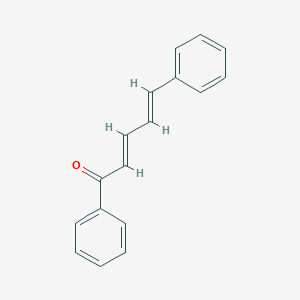
シンナミリデンアセトフェノン
概要
説明
Cinnamylideneacetophenone is an organic compound that belongs to the class of chalcones It is characterized by the presence of a conjugated system consisting of a phenyl group attached to a propenone moiety
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Its derivatives have shown promise in anticancer research due to their ability to inhibit cell proliferation.
Industry: It is used in the synthesis of dyes, fragrances, and other fine chemicals.
作用機序
Target of Action
Cinnamylideneacetophenone primarily targets bacterial cells, including Staphylococcus aureus , Streptococcus mutans , and Streptococcus sanguinis . It also presents potent effects against Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them significant targets for antibacterial agents.
Mode of Action
The mode of action of Cinnamylideneacetophenone involves bacterial multi-targets, including membrane disruption , cell division inhibition , and reactive-oxygen species induction . This multi-target approach disrupts the normal functioning of the bacterial cells, leading to their death.
Pharmacokinetics
The pharmacokinetic properties of Cinnamylideneacetophenone have been predicted in silico .
Result of Action
The result of Cinnamylideneacetophenone’s action is the inhibition of bacterial growth and survival. It exhibits minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 77.9 to 312 µM against various bacterial species . It also shows moderate toxicity when evaluated on pulmonary cells .
Action Environment
The action of Cinnamylideneacetophenone can be influenced by various environmental factors. For instance, hydrophilic effects caused by substituents on the compound’s structure can increase its antibacterial activity against Gram-positive species
生化学分析
Cellular Effects
Cinnamylideneacetophenone has shown potent effects against Mycobacterium tuberculosis . It also exhibits moderate toxicity when evaluated on pulmonary cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Cinnamylideneacetophenone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction between cinnamaldehyde and acetophenone in the presence of a base. The reaction typically occurs under reflux conditions, and the base used can be sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
Cinnamaldehyde+AcetophenoneBaseCinnamylideneacetophenone
The reaction is carried out in an ethanol or methanol solvent, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of cinnamylideneacetophenone can be optimized by using heterogeneous catalysts such as Fe3O4 magnetic nanoparticles. These catalysts enhance the reaction rate and yield while being environmentally friendly. The reaction conditions involve the use of a catalyst concentration of 10% w/w, and the reaction is typically completed within five hours, yielding approximately 36% of the product .
化学反応の分析
Types of Reactions
Cinnamylideneacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Cinnamylideneacetophenone is unique due to its conjugated system and the presence of both phenyl and propenone groups. Similar compounds include:
Cinnamaldehyde: The parent compound, known for its antimicrobial properties.
Acetophenone: A simpler ketone that lacks the conjugated system.
Chalcones: A broader class of compounds with similar structures but varying substituents on the aromatic rings.
Cinnamylideneacetophenone stands out due to its enhanced biological activity and potential for diverse applications.
特性
IUPAC Name |
1,5-diphenylpenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONKLJMPKWQQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302042 | |
| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-57-3 | |
| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



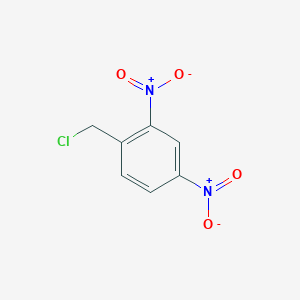
![4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione](/img/structure/B188746.png)

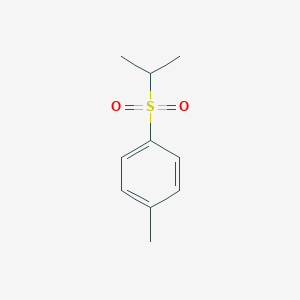
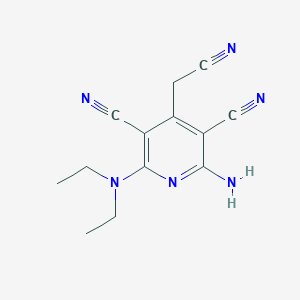
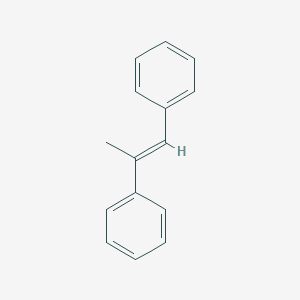

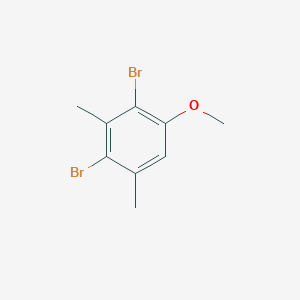

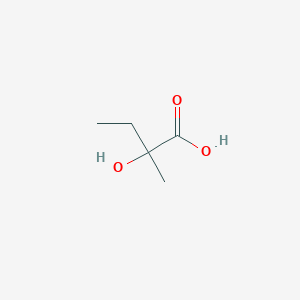

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
